molecular formula C9H10O3 B073823 4-Methoxyphenyl acetate CAS No. 1200-06-2

4-Methoxyphenyl acetate

Cat. No. B073823
CAS RN: 1200-06-2
M. Wt: 166.17 g/mol
InChI Key: YAPCNXGBNRDBIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxyphenyl acetate and its derivatives has been achieved through various methods. One notable synthesis route involves the transformation of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones into 4′-Methoxycarbonyl-5′-methylthio-1′,3′-terphenyls, showcasing a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996).

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl acetate derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the crystal structure of 4'-Acetyl-4-Methoxybiphenyl (AMB) has been determined, revealing an orthorhombic unit cell with significant molecular dipole moments, providing insights into the polar material design (Glaser et al., 2006).

Chemical Reactions and Properties

4-Methoxyphenyl acetate undergoes various chemical reactions, including bromination and hydrolysis under specific conditions, leading to the formation of diverse compounds with distinct properties. The regioselective bromination of 4-methoxyphenylacetic acid exemplifies the compound's reactivity and the influence of substituents on its chemical behavior (Guzei et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

4-Methoxyphenyl acetate is explored in the synthesis of various chemical compounds with potential biological activities. Researchers have developed methods for synthesizing hydrazides and ylidenhydrazides of acetate acids, including those derived from 4-methoxyphenyl acetate, to investigate their antimicrobial properties. These compounds show significant antimicrobial activity, attributed to the introduction of a methoxyphenyl radical, highlighting the role of 4-methoxyphenyl acetate in developing new pharmaceuticals (Samelyuk & Kaplaushenko, 2013).

Antioxidant Applications

The polymerization of 4-methoxyphenol, closely related to 4-methoxyphenyl acetate, using enzymatic catalysts has been studied for its antioxidant properties. Poly(4-methoxyphenol) demonstrates excellent antioxidant capabilities, suggesting potential applications in developing antioxidant agents. This research underscores the importance of 4-methoxyphenyl derivatives in creating materials with significant health benefits (Zheng, Duan, Zhang, & Cui, 2013).

Corrosion Inhibition

Derivatives of 4-methoxyphenyl acetate, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, making them valuable in protecting metals against corrosion, which is crucial for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Coordination Compounds and Biological Activity

Coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides have been synthesized and analyzed for their structure and biological activity. These studies provide insights into the potential use of 4-methoxyphenyl acetate derivatives in developing antimicrobial agents, highlighting the compound's versatility in medical and pharmaceutical research (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).

Environmental Monitoring

4-Methoxyphenyl acetate derivatives are also significant in environmental science, particularly in monitoring wood smoke exposure. Urinary assays for methoxyphenols, including those derived from 4-methoxyphenyl acetate, have been developed for biological monitoring, providing tools for assessing exposure to wood smoke and potentially other environmental pollutants (Dills, Zhu, & Kalman, 2001).

Safety And Hazards

4-Methoxyphenyl acetate can be harmful if swallowed . It may cause an allergic skin reaction and causes serious eye irritation . It is suspected of damaging the unborn child . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-methoxyphenyl) acetate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPCNXGBNRDBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50152649
Record name Phenol, p-methoxy-, acetate (8CI)
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Molecular Weight

166.17 g/mol
Source PubChem
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Product Name

4-Methoxyphenyl acetate

CAS RN

1200-06-2, 1331-83-5
Record name 4-Methoxyphenyl acetate
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Record name Phenol, 4-methoxy-, acetate
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Record name 4-methoxyphenyl acetate
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Synthesis routes and methods I

Procedure details

To 1500 ml. of acetic anhydride was added portionwise 248 g. (2.0 m) of p-methoxyphenol. Following the addition, the solution was heated on a steam bath for 3 hours, then poured into 5 liters of ice water. The solvents were removed by distillation to give an amber colored liquid weighing 273 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (14.55 mL, 104.43 mmol) was added to an ice-bath cooled solution of 4-methoxyphenol (5.185 g, 41.77 mmol) in anhydrous ether (200 mL) under nitrogen atmosphere. Acetyl chloride (5.94 mL, 83.53 mmol) was added drop-wise and reaction mixture then allowed to warm to room temperature and stir for a further 10 min. The reaction mixture was partitioned between ethyl acetate and sat aqueous sodium bicarbonate solution. The phases were separated and the organic phase was dried over sodium sulphate, filtered and filtrate solvents removed in vacuo to afford the title compound (7.45 g, quant) as a brown liquid.
Quantity
14.55 mL
Type
reactant
Reaction Step One
Quantity
5.185 g
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reactant
Reaction Step Two
Name
Quantity
200 mL
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solvent
Reaction Step Two
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5.94 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyphenol (6.2 g, 50 mmol), K2CO3 (10 g, 72 mmol) and acetic anhydride (6.12 g, 60 mmol) in acetone (150 ml) was stirred at RT. over night. The solid was filtered off and washed with acetone (50 ml). After removal of acetone, 8.6 g of product was obtained. Yield: 100%.
Quantity
6.2 g
Type
reactant
Reaction Step One
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Quantity
10 g
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reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
100%

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